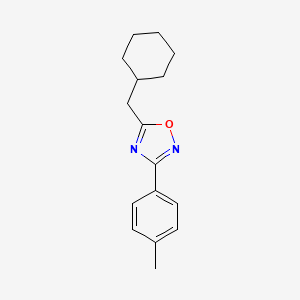![molecular formula C17H19F3N6 B5523014 2-methyl-N-{2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5523014.png)
2-methyl-N-{2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}pyrido[2,3-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrazolo[3,4-d]pyrimidin-4-ones involves a practical three-component method under controlled microwave irradiation using easily accessible methyl 5-aminopyrazole-4-carboxylates and trimethyl orthoformate. This method emphasizes pot- and step-economy and convenient chromatography-free product isolation, suggesting a potentially efficient approach for synthesizing complex molecules like the one (Ng et al., 2022).
Molecular Structure Analysis
The molecular structure of compounds related to the one can be quite complex, with specific configurations and bonding patterns. For instance, coordination polymers based on similar pyrimidin-2-amine structures demonstrate octahedral coordination with nitrogen ligands occupying axial positions, highlighting the structural complexity and the potential for diverse molecular interactions (Perdih, 2016).
Chemical Reactions and Properties
Chemical reactions involving pyridopyrimidin derivatives, such as cyclocondensation reactions, are key to synthesizing various heterocyclic compounds. These reactions often involve catalysts and specific conditions to yield structurally diverse derivatives, which may include the target compound or its analogs. The process highlights the reactivity and versatility of such compounds in chemical synthesis (Ezzati et al., 2017).
Physical Properties Analysis
The physical properties of complex molecules like "2-methyl-N-{2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}pyrido[2,3-d]pyrimidin-4-amine" can be inferred from related compounds. For example, pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives have been synthesized with specific physical characteristics, such as high affinity and selectivity, which could be relevant to the physical properties of the target compound (Kumar et al., 2011).
Chemical Properties Analysis
The chemical properties of such a molecule would likely be characterized by its reactivity and interactions with other chemical entities. The synthesis and characterization of pyrazole derivatives, for example, involve understanding their reactivity and potential pharmacophore sites, which provide insights into the chemical properties and potential applications of these compounds (Titi et al., 2020).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of pyrazole derivatives, including the compound of interest, involve reactions that yield a range of products with potential biological activities. The synthesized compounds have been analyzed using various spectroscopic methods and X-Ray crystallography to determine their structural and chemical properties. This detailed analysis serves as a foundation for understanding their reactivity and biological potential (A. Titi et al., 2020).
Antitumor, Antifungal, and Antibacterial Activities
Compounds related to 2-methyl-N-{2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}pyrido[2,3-d]pyrimidin-4-amine have shown promising antitumor, antifungal, and antibacterial activities. Their biological activity against breast cancer and microbes has been confirmed through theoretical and experimental studies, highlighting their potential as pharmacophore sites for developing new therapeutic agents (A. Titi et al., 2020).
Anti-inflammatory and Antimicrobial Agents
Several derivatives of the pyrazolo[1,5-a]pyrimidine class, including 7-trifluoromethylpyrazolo[1,5-a]pyrimidines, have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. These studies suggest the compounds' potential in treating inflammation and various microbial infections, with some derivatives showing comparable activity to standard drugs (R. Aggarwal et al., 2014).
Eigenschaften
IUPAC Name |
2-methyl-N-[2-methyl-3-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]propyl]pyrido[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N6/c1-10(9-26-14(17(18,19)20)7-11(2)25-26)8-22-16-13-5-4-6-21-15(13)23-12(3)24-16/h4-7,10H,8-9H2,1-3H3,(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDUUMCSSUFOCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)CC(C)CNC2=NC(=NC3=C2C=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl [1-[(4,6-dimethoxy-2-pyrimidinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5522931.png)

![N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5522951.png)


![N-[4-(cyanomethyl)phenyl]-2-pyridinecarboxamide](/img/structure/B5522969.png)
![2-[(4-methyl-2-pyrimidinyl)oxy]-N-3-pyridinylacetamide](/img/structure/B5522979.png)
![8-fluoro-2-{[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5522985.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B5522998.png)
![2-(methylthio)-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]nicotinamide](/img/structure/B5523008.png)
![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5523011.png)


![2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-6-(trifluoromethyl)nicotinamide](/img/structure/B5523039.png)